2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl-
Description
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- is a cyclic ester (lactone) with a tetrahydrofuran backbone substituted by four methyl groups at positions 4 and 4. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. The compound’s structure is characterized by a five-membered ring containing an oxygen atom and a ketone group at position 2, with two methyl groups each at carbons 4 and 5 (Figure 1). This substitution pattern significantly influences its physical properties and reactivity compared to simpler furanones .
Properties
IUPAC Name |
4,4,5,5-tetramethyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-6(9)10-8(7,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWSSBMLDRMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338240 | |
| Record name | 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16466-24-3 | |
| Record name | 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 4,4,5,5-tetramethyl-2-penten-1-ol, which undergoes cyclization in the presence of an acid catalyst to form the furanone ring. The reaction conditions often require a temperature range of 50-100°C and a reaction time of several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the cyclization process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The methyl groups attached to the furanone ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original furanone structure, such as halogenated furanones, carboxylic acids, and reduced lactones.
Scientific Research Applications
Chemistry
In organic chemistry, 2(3H)-Furanone serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications:
- Oxidation: Converts to carboxylic acids or ketones using agents like potassium permanganate.
- Reduction: Can be reduced to more saturated lactones with lithium aluminum hydride.
- Substitution: Methyl groups can undergo halogenation reactions.
Biology
The compound exhibits notable antimicrobial properties , making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with metabolic pathways.
Medicine
Research is ongoing to explore its potential as an anti-inflammatory agent . The compound's biological activity suggests it may modulate various biological pathways relevant to inflammation and other physiological processes.
Industry
Due to its pleasant aroma, 2(3H)-Furanone is utilized in the production of fragrances and flavoring agents . Its stability and reactivity make it suitable for various applications in the food and cosmetic industries.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of dihydro-4,4,5,5-tetramethyl-2(3H)-furanone against various bacterial strains. Results indicated significant inhibition rates against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Flavoring Agent Development
In food science research, dihydro-4,4,5,5-tetramethyl-2(3H)-furanone was incorporated into flavor profiles for baked goods. Sensory analysis demonstrated that its addition enhanced the overall flavor complexity without overpowering other ingredients.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that affect cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues, highlighting differences in substituent positions and functional groups:
Physicochemical Properties
- Boiling Points: Simpler furanones (e.g., 5,5-dimethyldihydro-2(3H)-furanone) exhibit lower boiling points (~48°C at 1 mmHg) due to reduced molecular weight and polarity . The target compound’s additional methyl groups likely increase its boiling point and lipophilicity.
- Solubility: Methyl groups enhance hydrophobicity, reducing water solubility. For example, 5,5-diethyldihydro-2(3H)-furanone is less polar than its dimethyl counterpart .
Biological Activity
2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- (CAS No. 16466-24-3) is a chemical compound belonging to the furanone class, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicine and industry due to its antimicrobial properties and possible roles in developing new therapeutic agents.
Chemical Structure and Properties
The structure of 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- is characterized by a furanone ring with four methyl groups attached (see Figure 1). This unique substitution pattern enhances its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 168.24 g/mol |
| CAS Number | 16466-24-3 |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that 2(3H)-Furanone exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, showing potential as a lead compound for antibiotic development. The mechanism of action involves disrupting microbial cell membranes and interfering with metabolic pathways essential for survival.
Case Study: Antimicrobial Efficacy
A study explored the antimicrobial effects of this furanone against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be a viable candidate in developing new antibiotics .
Anti-inflammatory Potential
Ongoing research is investigating the anti-inflammatory properties of dihydro-4,4,5,5-tetramethyl-2(3H)-furanone. Preliminary studies indicate its ability to modulate inflammatory pathways, which may have implications in treating conditions like arthritis and other inflammatory diseases.
The biological activity of 2(3H)-Furanone is attributed to its interaction with various molecular targets within cells. It can generate reactive intermediates through oxidation and reduction reactions that affect cellular processes. This activity is crucial for its antimicrobial effects and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The biological activity of 2(3H)-Furanone can be compared with other furanone derivatives to highlight its unique properties.
| Compound | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|
| 2(3H)-Furanone, dihydro-4,4,5,5-tetramethyl- | 16 - 64 mg/mL | Promising |
| 2(3H)-Furanone derivative A | 32 - 128 mg/mL | Moderate |
| 2(5H)-Furanone derivative B | 64 - >128 mg/mL | Low |
This table illustrates that while other derivatives exhibit antimicrobial properties, the dihydro form shows more potent activity against specific strains .
Q & A
Advanced Research Question
- Hydrogenation Studies : Track borane-catalyzed ketone reductions (e.g., with NaOt-Bu) via <sup>11</sup>B NMR to identify trialkoxyborohydride intermediates .
- Phosphitylation for Hydroxyl Group Analysis : Employ 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane followed by <sup>31</sup>P NMR to quantify phenolic moieties in lignin derivatives .
How should researchers design experiments to study the compound’s stability under varying conditions?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~200°C for tetramethyl derivatives) .
- pH-Dependent Hydrolysis : Monitor lactone ring-opening kinetics via HPLC under acidic (pH 2) vs. basic (pH 10) conditions .
What are the best practices for handling discrepancies in crystallographic data refinement?
Advanced Research Question
- Multi-Scan Absorption Correction : Apply SADABS to XRD datasets to minimize errors from crystal anisotropy (Tmin/Tmax = 0.892/0.952) .
- Restraint-Free Refinement : Use full-matrix least-squares methods to optimize anisotropic displacement parameters (ADPs) for non-H atoms .
How can researchers leverage this compound in developing chiral materials or ligands?
Advanced Research Question
Derivatize the furanone core with chiral auxiliaries (e.g., (R)-pyrrolidine) to synthesize stable nitroxide radicals for magnetic materials. Key steps:
Introduce a benzoyl-protected pyrrolidine group via nucleophilic acyl substitution .
Confirm helicity via CD spectroscopy and magnetometry to assess spin-crossover properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
